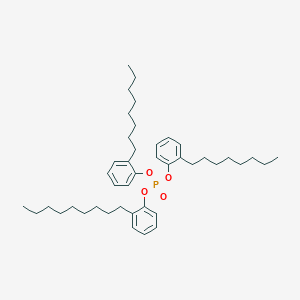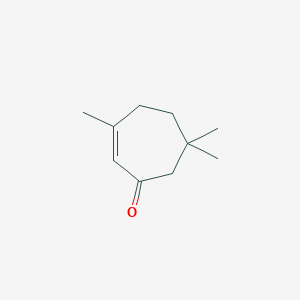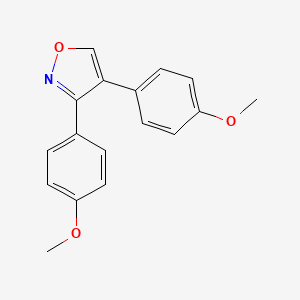
2-Nonylphenyl bis(2-octylphenyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nonylphenyl bis(2-octylphenyl) phosphate is a chemical compound known for its unique structure and properties. It is composed of a phosphate group bonded to two octylphenyl groups and one nonylphenyl group. This compound is often used in various industrial applications due to its stability and effectiveness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonylphenyl bis(2-octylphenyl) phosphate typically involves the reaction of nonylphenol and octylphenol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Nonylphenol} + \text{Octylphenol} + \text{Phosphorus Oxychloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions, such as temperature, pressure, and the molar ratios of reactants, are optimized to maximize yield and purity. The product is then purified through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nonylphenyl bis(2-octylphenyl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or other lower oxidation state phosphorus compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid or sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation state phosphates.
Reduction: Phosphites or other reduced phosphorus compounds.
Substitution: Nitrated or sulfonated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-Nonylphenyl bis(2-octylphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential effects on biological systems and as a component in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized as an additive in lubricants, plasticizers, and flame retardants due to its stability and effectiveness.
Wirkmechanismus
The mechanism of action of 2-Nonylphenyl bis(2-octylphenyl) phosphate involves its interaction with molecular targets through its phosphate group. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its aromatic rings can participate in π-π interactions with other aromatic compounds, affecting their behavior in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Nonylphenyl bis(2-octylphenyl) phosphite
- Tris(2-nonylphenyl) phosphite
- 2-Octylphenyl bis(2-nonylphenyl) phosphate
Uniqueness
2-Nonylphenyl bis(2-octylphenyl) phosphate is unique due to its specific combination of nonylphenyl and octylphenyl groups, which confer distinct physical and chemical properties. Compared to similar compounds, it offers enhanced stability and effectiveness in various applications, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
182897-31-0 |
|---|---|
Molekularformel |
C43H65O4P |
Molekulargewicht |
676.9 g/mol |
IUPAC-Name |
(2-nonylphenyl) bis(2-octylphenyl) phosphate |
InChI |
InChI=1S/C43H65O4P/c1-4-7-10-13-16-19-22-31-40-34-25-28-37-43(40)47-48(44,45-41-35-26-23-32-38(41)29-20-17-14-11-8-5-2)46-42-36-27-24-33-39(42)30-21-18-15-12-9-6-3/h23-28,32-37H,4-22,29-31H2,1-3H3 |
InChI-Schlüssel |
SRQJDCOSAWBNAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2CCCCCCCC)OC3=CC=CC=C3CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14265061.png)
![1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole](/img/structure/B14265063.png)

![4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide](/img/structure/B14265068.png)


![4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol)](/img/structure/B14265078.png)
![{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid](/img/structure/B14265084.png)

![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)



![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)
